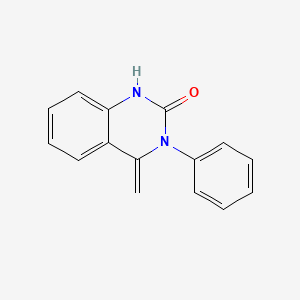

4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone

CAS No.:

Cat. No.: VC11161830

Molecular Formula: C15H12N2O

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12N2O |

|---|---|

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | 4-methylidene-3-phenyl-1H-quinazolin-2-one |

| Standard InChI | InChI=1S/C15H12N2O/c1-11-13-9-5-6-10-14(13)16-15(18)17(11)12-7-3-2-4-8-12/h2-10H,1H2,(H,16,18) |

| Standard InChI Key | NYOVEFUYLYITFM-UHFFFAOYSA-N |

| SMILES | C=C1C2=CC=CC=C2NC(=O)N1C3=CC=CC=C3 |

| Canonical SMILES | C=C1C2=CC=CC=C2NC(=O)N1C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substitution Patterns

The quinazolinone scaffold consists of a benzene ring fused to a pyrimidin-4(3H)-one moiety. In 4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone, the methylene (-CH2-) group at position 4 introduces conformational rigidity, while the phenyl group at position 3 enhances lipophilicity, potentially improving membrane permeability . The molecular formula is inferred as C15H12N2O, with a molecular weight of approximately 236.27 g/mol, comparable to analogs such as 2-methyl-3-phenyl-1,2-dihydroquinazolin-4-one (238.28 g/mol) .

Table 1: Structural Comparison with Analogous Quinazolinones

Spectroscopic Characterization

While spectral data for the exact compound are unavailable, related derivatives exhibit characteristic IR absorptions for carbonyl (C=O, ~1670 cm⁻¹) and NH groups (~3200 cm⁻¹) . In ¹H NMR, the methylene protons resonate as a singlet near δ 4.5–5.0 ppm, while aromatic protons from the phenyl and quinazolinone rings appear between δ 7.0–8.5 ppm .

Synthetic Methodologies

Cyclocondensation Approaches

The synthesis of 3,4-dihydroquinazolinones typically involves cyclocondensation of anthranilic acid derivatives with amines or carbonyl compounds. For example, US4202974A discloses a method using hydrobromic acid in inert solvents to prepare 3,4-dihydro-2(1H)-quinazolinones. Adapting this protocol, 4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone could be synthesized via:

-

Formation of Benzoxazinone Intermediate: Anthranilic acid reacts with acetic anhydride to form 2-methyl-4H-benzo[d] oxazin-4-one .

-

Ring Expansion with Aniline Derivatives: Treatment with 3-phenylprop-2-en-1-amine under acidic conditions introduces the methylene and phenyl groups.

Alternative Routes

Recent advances include one-pot multicomponent reactions using aldehydes, amines, and isatoic anhydride. For instance, the use of 4-formylbenzenesulfonamide in a Schiff base formation followed by cyclization could yield sulfonamide-functionalized analogs .

Biological Activities and Mechanisms

Anti-Inflammatory and COX-2 Inhibition

Derivatives with para-substituted sulfonamides on the phenyl ring exhibit COX-2 selectivity. In a study, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzenesulfonamide achieved 47.1% COX-2 inhibition at 20 µM . The methylene group in the target compound could modulate electronic effects, enhancing interactions with the COX-2 active site.

Table 2: Biological Activities of Selected Quinazolinones

Pharmacological Applications and Future Directions

Drug Design Considerations

The methylene group’s sp³ hybridization may reduce planarity, potentially decreasing intercalation with DNA but improving solubility. Molecular docking studies suggest that substituents at position 3 (e.g., phenyl) and position 4 (e.g., methylene) influence binding to targets like COX-2 or microbial enzymes .

Toxicity and ADMET Profiles

While specific data are lacking, analogs like 2-methyl-3-phenyl-1,2-dihydroquinazolin-4-one show low acute toxicity in rodent models (LD50 > 1000 mg/kg) . Future studies should evaluate hepatotoxicity and cytochrome P450 interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume